Nikkomycin S(X)

Description

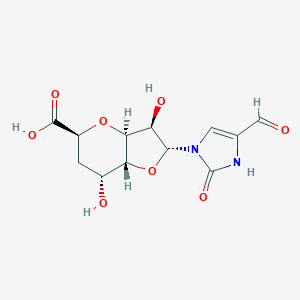

Structure

2D Structure

3D Structure

Properties

CAS No. |

140447-97-8 |

|---|---|

Molecular Formula |

C12H14N2O8 |

Molecular Weight |

314.25 g/mol |

IUPAC Name |

(2R,3R,3aS,5S,7R,7aR)-2-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,7-dihydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid |

InChI |

InChI=1S/C12H14N2O8/c15-3-4-2-14(12(20)13-4)10-7(17)9-8(22-10)5(16)1-6(21-9)11(18)19/h2-3,5-10,16-17H,1H2,(H,13,20)(H,18,19)/t5-,6+,7-,8-,9+,10-/m1/s1 |

InChI Key |

UUPCVEZRKOQLAH-PIAOCPBHSA-N |

SMILES |

C1C(C2C(C(C(O2)N3C=C(NC3=O)C=O)O)OC1C(=O)O)O |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(NC3=O)C=O)O)O[C@@H]1C(=O)O)O |

Canonical SMILES |

C1C(C2C(C(C(O2)N3C=C(NC3=O)C=O)O)OC1C(=O)O)O |

Other CAS No. |

140447-97-8 |

Synonyms |

nikkomycin S(X) nikkomycin S-X nikkomycin SX |

Origin of Product |

United States |

Biosynthesis and Metabolic Engineering of Nikkomycin X

Elucidation of the Nikkomycin (B1203212) Biosynthetic Gene Cluster

The biosynthesis of nikkomycins, including Nikkomycin X, is orchestrated by a dedicated gene cluster. In the producing organism, Streptomyces ansochromogenes, this cluster contains the genetic blueprint for the enzymes that construct the complex nikkomycin molecule. nih.govd-nb.info

Identification of Key Open Reading Frames (ORFs) (e.g., sanG-sanX genes)

The nikkomycin biosynthetic gene cluster in S. ansochromogenes is comprised of 22 open reading frames (ORFs), designated as sanG through sanX. nih.govresearchgate.net The identification and sequencing of this gene cluster have been pivotal in understanding how Nikkomycin X is assembled. Research has confirmed that sanG and sanX represent the boundaries of this essential gene cluster, as their disruption halts nikkomycin production entirely. nih.gov The cluster is organized into at least three transcriptional units: sanO-V, sanN-Y, and sanF-X. sci-hub.se The gene sanG functions as a pathway-specific transcriptional activator, controlling the expression of the sanN and sanO operons. sci-hub.sescispace.com

Role of Specific Enzymes in Nikkomycin X Nucleoside Moiety Synthesis (e.g., SanO, SanQ, SanP)

The biosynthesis of the distinctive nucleoside moiety of Nikkomycin X, which contains an imidazolone (B8795221) base, involves several key enzymes encoded within the san cluster. nih.gov The imidazolone base distinguishes Nikkomycin X from Nikkomycin Z, which contains a uracil (B121893) base. nih.govresearchgate.net

The synthesis of the imidazolone ring is a critical part of the Nikkomycin X biosynthetic pathway. This process begins with the formation of β-hydroxy-histidine (β-OH-His). The enzyme SanO , a non-ribosomal peptide synthetase (NRPS), activates L-histidine and tethers it to the enzyme. researchgate.netresearchgate.net Subsequently, SanQ , a heme hydroxylase with similarity to cytochrome P450, catalyzes the β-hydroxylation of the enzyme-bound L-histidine. researchgate.netresearchgate.netnih.gov Finally, SanP , a type II thioesterase, releases the resulting β-OH-His from SanO. researchgate.netnih.gov Disruption of the genes encoding these enzymes, specifically sanO, sanQ, or sanP, has been shown to block the production of Nikkomycin X, while not affecting the production of Nikkomycin Z. nih.govnih.gov This underscores their specific and essential role in the formation of the imidazolone-containing nucleoside of Nikkomycin X.

| Enzyme | Gene | Function | Effect of Gene Disruption |

|---|---|---|---|

| SanO | sanO | L-His-specific non-ribosomal peptide synthetase (NRPS); activates and binds L-histidine. researchgate.netresearchgate.net | Abolishes Nikkomycin X production. nih.govnih.gov |

| SanQ | sanQ | Heme hydroxylase; catalyzes the β-hydroxylation of L-histidine. researchgate.netnih.gov | Abolishes Nikkomycin X production. nih.gov |

| SanP | sanP | Type II thioesterase; releases β-hydroxy-histidine from SanO. researchgate.netnih.gov | Eliminates Nikkomycin X production. nih.gov |

Precursor Incorporation and Metabolic Pathways Leading to Nikkomycin X

The assembly of Nikkomycin X draws upon primary metabolic pathways for its precursor molecules. The peptidyl moiety, hydroxypyridylhomothreonine (HPHT), and the nucleoside moiety are synthesized through separate branches before being joined. researchgate.net The biosynthesis of the nucleoside portion of Nikkomycin X specifically requires the amino acid L-histidine, which is modified by the enzymes SanO, SanQ, and SanP to form the imidazolone base. researchgate.netnih.gov The sugar component, a 5-aminohexuronic acid, is also synthesized from precursors derived from primary metabolism. d-nb.info In contrast, the biosynthesis of Nikkomycin Z utilizes uracil, which can be synthesized through the de novo or salvage pathways. nih.govnih.gov

Genetic Manipulation Strategies for Biosynthesis Modulation

The detailed understanding of the nikkomycin biosynthetic gene cluster has enabled the use of genetic engineering to manipulate the production of Nikkomycin X and its analogs.

Strain Improvement for Enhanced Nikkomycin X Production

Several strategies have been successfully employed to increase the yield of nikkomycins. One effective approach involves increasing the gene dosage of the entire biosynthetic cluster. By reassembling the 35 kb nikkomycin gene cluster and integrating an additional copy into the genome of S. ansochromogenes 7100, researchers achieved a significant increase in production, with Nikkomycin X yields reaching 880 mg/L, a four-fold increase compared to the parent strain's 220 mg/L. nih.govnih.gov

Overexpression of specific regulatory or biosynthetic genes has also proven effective. For instance, overexpressing the pathway-specific activator gene sanG can lead to enhanced nikkomycin production. taylorandfrancis.comfrontiersin.orgfrontiersin.org Similarly, increasing the gene dose of sanO, which codes for the NRPS involved in the first step of imidazolone synthesis, resulted in a two-fold increase in Nikkomycin X production. tandfonline.com Another study demonstrated that cloning the sanU gene under the control of a strong promoter and transforming it into the wild-type strain increased the Nikkomycin X yield by approximately two-fold. google.com

| Strategy | Specific Gene(s)/Cluster | Method | Reported Production Increase |

|---|---|---|---|

| Gene Cluster Duplication | Entire Nikkomycin Cluster (sanG-sanX) | Integration of an additional copy of the 35 kb gene cluster into the genome. nih.govnih.gov | 4-fold increase in Nikkomycin X (to 880 mg/L). nih.govnih.gov |

| Activator Overexpression | sanG | Overexpression of the pathway-specific regulatory gene. taylorandfrancis.comfrontiersin.org | Significant increase in nikkomycin production. taylorandfrancis.com |

| Biosynthetic Gene Overexpression | sanO | Increasing the gene dose using a recombinant plasmid. tandfonline.com | 2-fold increase in Nikkomycin X. tandfonline.com |

| Biosynthetic Gene Overexpression | sanU | Cloning under a strong promoter (Pmel) and transformation. google.com | ~2-fold increase in Nikkomycin X. google.com |

Engineering for Selective Production of Nikkomycin X or its Analogs

Genetic engineering has been instrumental in creating strains that selectively produce specific nikkomycins. Since Nikkomycin X and Z are structurally very similar, their separation during downstream processing is challenging. nih.govnih.gov To address this, researchers have focused on blocking the biosynthetic pathway of one to favor the production of the other.

By disrupting the sanP gene, which is essential for the synthesis of the imidazolone base of Nikkomycin X, a mutant strain (sanPDM) was created that completely abolished Nikkomycin X production and selectively produced Nikkomycin Z. nih.govnih.gov Similarly, inactivation of sanQ also leads to the failure of Nikkomycin X production without affecting Nikkomycin Z levels. nih.gov These strategies are crucial for generating strains dedicated to producing Nikkomycin Z, which is of particular clinical interest. nih.govnih.govebi.ac.uk

Furthermore, genetic manipulation has been used to generate novel nikkomycin analogs. A process known as mutasynthesis, which combines genetic mutation with the feeding of synthetic precursors, has been employed. For example, by inactivating the sanL gene and feeding the mutant strain with nicotinic acid, two new analogs, nikkomycin Px and Pz, were produced. nih.gov This approach of combining genetic engineering with precursor-directed biosynthesis opens avenues for creating a wider diversity of nikkomycin compounds with potentially improved properties. d-nb.infonih.gov

Blocking Competing Biosynthetic Pathways (e.g., imidazolone pathway of Nikkomycin X)

Nikkomycin X and Nikkomycin Z are the primary components produced by Streptomyces ansochromogenes. nih.govnih.gov The two compounds are structural isomers, differing only in their nucleobase: Nikkomycin X contains a 4-formyl-4-imidazolin-2-one (imidazolone) moiety, while Nikkomycin Z contains a uracil base. nih.govresearchgate.net This structural similarity makes the separation of Nikkomycin Z, a promising clinical antifungal agent, from Nikkomycin X difficult and costly. nih.govnih.gov

To address this, research has focused on metabolic engineering to block the specific biosynthetic pathway leading to the imidazolone group of Nikkomycin X, thereby creating strains that selectively produce Nikkomycin Z. nih.govresearchgate.net The biosynthesis of the imidazolone moiety is dependent on the gene sanP in S. ansochromogenes and its homolog nikP2 in S. tendae. nih.gov These genes are crucial for the formation of the imidazolone precursor. researchgate.net

By creating a targeted disruption of the sanP gene in a high-producing S. ansochromogenes strain (TH322), researchers developed a mutant strain named sanPDM. nih.govnih.gov Fermentation of this genetically modified strain successfully abolished the production of Nikkomycin X while maintaining the production of Nikkomycin Z. nih.govnih.gov This genetic manipulation provides a clear path to simplifying downstream processing and manufacturing of pure Nikkomycin Z. nih.gov

| Strain | Genetic Modification | Nikkomycin X Titer (mg/L) | Nikkomycin Z Titer (mg/L) |

| S. ansochromogenes TH322 (Parent) | None | ~195 | ~375 |

| S. ansochromogenes sanPDM | sanP gene disruption | 0 (Abolished) | ~300 |

| Data derived from studies on blocking the imidazolone pathway. nih.gov |

Furthermore, feeding the sanPDM mutant with uracil, a precursor for the Nikkomycin Z nucleoside, significantly enhanced the yield. nih.govnih.gov The addition of 2 g/L of uracil to the culture medium of the sanPDM strain boosted Nikkomycin Z production to a maximum of 800 mg/L, a 2.6-fold increase compared to the unmodified parent strain under similar precursor-fed conditions. nih.gov

Overexpression of Biosynthetic Genes

In one study, an extra copy of the entire 35 kb nikkomycin biosynthetic gene cluster was introduced into the genome of the producing strain, S. ansochromogenes 7100. nih.gov The resulting engineered strain exhibited a significant increase in the production of both major nikkomycin components. The yield of Nikkomycin X saw a 4-fold increase, while Nikkomycin Z production increased 1.8-fold compared to the parent strain. nih.gov

A more targeted approach involves the overexpression of a single, critical gene within the pathway. The gene sanO, which encodes a non-ribosomal peptide synthetase (NRPS), was identified as a key component in the nikkomycin pathway. nih.gov By introducing a plasmid containing the sanO gene into S. ansochromogenes 7100, researchers created a recombinant strain with enhanced antifungal activity. HPLC analysis confirmed that the overexpression of sanO led to a doubling of Nikkomycin X production, reaching approximately 1200 mg/L after six days of cultivation. nih.gov

| Strain | Genetic Modification | Nikkomycin X Titer (mg/L) | Fold Increase (Nikkomycin X) |

| S. ansochromogenes 7100 (Parent) | None | 220 | - |

| S. ansochromogenes 7100 (p-pNIK) | Extra copy of entire nikkomycin gene cluster | 880 | 4.0x |

| S. ansochromogenes 7100 (pWO6) | Overexpression of sanO gene | 1200 | ~2.0x (relative to its parent) |

| Data derived from gene overexpression experiments. nih.govnih.gov |

Fermentation Process Optimization for Research Scale Production

Optimizing the fermentation process is critical for maximizing the yield of nikkomycins at a research scale. Key factors influencing production by Streptomyces tendae and related species include media composition, pH, and dissolved oxygen levels. researchgate.netnih.govresearchgate.net

Early studies with S. tendae Tü901/8c reported a combined production of Nikkomycin X and Z between 500-800 mg/L after seven days of cultivation. researchgate.net Process optimization efforts revealed that several parameters are crucial for enhancing this yield. Careful control of pH, adjusting it to approximately 5.0, was found to be necessary for maximum production. researchgate.net

The availability of dissolved oxygen is another critical factor. In reactor experiments where dissolved oxygen was not controlled, nikkomycin levels were significantly lower. nih.gov The optimal titer was achieved when oxygen levels were maintained around 30%. researchgate.net Media components also play a vital role. The amounts of D-glucose, mannitol, and soy grits in the culture medium were identified as important for metabolic flux and pathway regulation. researchgate.netnih.gov Furthermore, supplementing the medium with iron sulfate (B86663) (FeSO₄·7H₂O) was shown to enhance the titer in an over-producing strain of S. tendae. researchgate.net Fed-batch and continuous fermentation techniques have been employed to extend the period of maximum nikkomycin production, achieving titers as high as 3.0 g/L. researchgate.net

| Parameter | Optimal Condition/Observation | Impact on Nikkomycin Production |

| pH | Maintained at ~5.0 | Necessary for maximum production. researchgate.net |

| Dissolved Oxygen | Controlled at ~30% | Uncontrolled levels lead to significantly lower titers. researchgate.netnih.gov |

| Media Nutrients | D-glucose, mannitol, soy grits | Amounts determine final cell mass and product formation. researchgate.netnih.gov |

| Metal Ions | Addition of FeSO₄·7H₂O | Enhanced titer from ~1.7 to ~2.5 g/L in an over-producing strain. researchgate.net |

| Fermentation Strategy | Fed-batch / Continuous culture | Can extend production time and achieve higher final titers (up to 3.0 g/L). researchgate.net |

| Key parameters for optimizing nikkomycin production at research scale. |

Molecular Mechanism of Action of Nikkomycin X

Primary Enzymatic Target: Chitin (B13524) Synthase

The principal molecular target of Nikkomycin (B1203212) X is chitin synthase (Chs), a membrane-integrated enzyme essential for the biosynthesis of chitin. ontosight.airesearchgate.netasm.org Chitin, a linear polymer of β-1,4-linked N-acetylglucosamine (GlcNAc), is a vital structural component of the cell walls of most fungi, providing rigidity and protection. researchgate.netmdpi.com By inhibiting chitin synthase, Nikkomycin X effectively halts the production of this essential polymer, compromising the integrity of the fungal cell wall. ontosight.airesearchgate.netasm.org

Binding Affinity and Kinetic Parameters of Chitin Synthase Inhibition

Studies have demonstrated the potent inhibitory activity of Nikkomycin X against chitin synthase. For instance, in Candida albicans, nikkomycins have shown a high binding affinity, with a reported inhibitor constant (Ki) of 0.16 µM. researchgate.net The inhibition is competitive, as indicated by kinetic studies. researchgate.netasm.org The effectiveness of Nikkomycin X can vary between different fungal species and even between different chitin synthase isozymes within the same organism. asm.orgasm.org

Differential Inhibition of Chitin Synthase Isozymes (e.g., Chs1, Chs2, Chs3)

Fungi typically possess multiple chitin synthase isozymes, each with distinct physiological roles. amegroups.cnoup.com For example, in Saccharomyces cerevisiae, Chs1 is primarily involved in cell wall repair, Chs2 is essential for forming the primary septum during cell division, and Chs3 synthesizes the chitin ring at the base of a new bud. asm.orgoup.comoup.com Nikkomycin X exhibits differential inhibition against these isozymes. researchgate.netasm.org Research has shown that Chs1 is more sensitive to nikkomycins than Chs2. researchgate.netasm.org In fact, the difference in the Ki values for nikkomycins between these two isozymes can be as high as three orders of magnitude, highlighting significant differences in their active sites. asm.orgnih.gov Nikkomycin Z, a closely related compound, has been identified as a specific inhibitor of Chs3 in both in vitro and in vivo studies of Saccharomyces cerevisiae. oup.com

Substrate Specificity and Allosteric Regulation

The differential inhibition of chitin synthase isozymes by Nikkomycin X suggests variations in the active site architecture and potentially in allosteric regulation among the isozymes. asm.org While the primary mechanism is competitive inhibition at the substrate-binding site, the significant differences in inhibitor sensitivity point to more subtle structural distinctions that influence binding affinity. asm.org

Role of Divalent Cations in Enzyme Activity and Inhibition

The activity of chitin synthase and its inhibition by nikkomycins can be influenced by the presence of divalent cations. asm.orgoup.com Chitin synthase enzymes often require divalent cations like Mg²⁺ or Mn²⁺ for optimal activity. oup.com In the case of Saccharomyces cerevisiae Chs2, Co²⁺ has been identified as a potent stimulator of its activity. asm.org Interestingly, the presence of Co²⁺ was found to relieve the inhibition of Chs2 by nikkomycins, further accentuating the differential sensitivity between Chs1 and Chs2. asm.org This suggests that divalent cations can modulate the conformation of the enzyme's active site, thereby affecting both substrate binding and inhibitor efficacy.

Impact on Fungal Cell Wall Biogenesis and Integrity

By inhibiting chitin synthase, Nikkomycin X has a profound impact on the biogenesis and structural integrity of the fungal cell wall. researchgate.netasm.org Chitin provides essential structural support, and its absence leads to a weakened cell wall that is unable to withstand osmotic pressure, often resulting in cell lysis. ontosight.aiasm.org Electron microscopy studies have visually confirmed the disruptive effects of nikkomycins on the fungal cell wall. asm.org For instance, in Coccidioides immitis, treatment with Nikkomycin Z resulted in spherules with thinner, electron-transparent walls and significant damage to internal structures. asm.org This disruption of cell wall synthesis is the ultimate cause of the antifungal activity of Nikkomycin X, making it a potent agent against various fungal pathogens. researchgate.netasm.org

Disruption of Chitin Polymerization

Nikkomycin X functions as a potent and competitive inhibitor of chitin synthase. researchgate.netnih.govnih.gov Structurally, nikkomycins are analogues of the natural substrate for chitin synthase, UDP-N-acetylglucosamine (UDP-GlcNAc). researchgate.netnih.gov This structural similarity allows Nikkomycin X to bind to the active site of the enzyme, thereby blocking the polymerization of N-acetylglucosamine units into chitin chains. researchgate.netnih.gov The inhibition constant (Ki) of nikkomycin against chitin synthase from Candida albicans has been determined to be 0.16 µM. researchgate.netnih.gov

The disruption of chitin synthesis weakens the structural integrity of the fungal cell wall. ontosight.ai This is particularly critical in areas of active growth, such as the hyphal tips in filamentous fungi and budding sites in yeasts. plos.org The compromised cell wall is unable to withstand internal osmotic pressure, leading to cell swelling, bursting of the hyphal tips, and ultimately, cell lysis and death. ontosight.aiplos.org In Saccharomyces cerevisiae, it has been shown that different chitin synthase isozymes exhibit varying sensitivities to nikkomycins. For instance, Chs1, a repair enzyme, is more sensitive to Nikkomycin X and Z than Chs2, the enzyme essential for primary septum formation. researchgate.netnih.gov

| Organism | Chitin Synthase Isozyme | Inhibitor | Inhibition Constant (Ki) |

|---|---|---|---|

| Candida albicans | Not specified | Nikkomycin | 0.16 µM |

| Saccharomyces cerevisiae | Chs1 | Nikkomycin X/Z | More sensitive |

| Chs2 | More resistant |

Cellular Responses to Chitin Synthase Inhibition

Inhibition of chitin synthase by Nikkomycin X triggers a cellular stress response in fungi. ontosight.ai One common compensatory mechanism observed in some fungi is the increased production of other cell wall components, such as β-glucans, in an attempt to maintain cell wall integrity. mdpi.com For example, when fungi are treated with echinocandins, which block β-glucan synthesis, they often respond by increasing chitin production. mdpi.com Conversely, the inhibition of chitin synthesis by nikkomycins can make the fungus more susceptible to agents that target other cell wall components. mdpi.com

Furthermore, studies have shown that the expression of chitin synthase genes can be upregulated in the presence of nikkomycin. plos.org This suggests a feedback mechanism where the cell attempts to overcome the enzymatic inhibition by producing more of the target enzyme. plos.org Despite these responses, the direct and potent inhibition of chitin polymerization by Nikkomycin X often leads to catastrophic cell wall failure, especially in highly chitinous fungi. ontosight.ainih.gov

Cellular Uptake Mechanisms of Nikkomycin X in Fungi

The efficacy of Nikkomycin X as an antifungal agent is dependent on its ability to enter the fungal cell and reach its intracellular target, chitin synthase. researchgate.netcapes.gov.br The primary route of entry for nikkomycins into fungal cells is through peptide transport systems. researchgate.netannualreviews.orgdntb.gov.ua

Involvement of Peptide Transport Systems

Nikkomycin X's structure, which includes a peptidyl moiety, allows it to be recognized and transported by peptide permeases located in the fungal plasma membrane. researchgate.netannualreviews.org The uptake of nikkomycin Z, a closely related compound, has been shown to be mediated by a peptide transport system in Candida albicans. dntb.gov.uaasm.orgasm.org The activity of nikkomycins can be antagonized by the presence of peptides in the growth medium, further supporting the role of peptide transporters in their uptake. researchgate.netnih.govcapes.gov.br

Research has indicated that fungi possess multiple peptide transport systems with varying substrate specificities. researchgate.netcapes.gov.brnih.gov The expression of these permeases can be modulated by environmental conditions, such as the availability of peptides. asm.orgnih.gov A mutant of C. albicans resistant to nikkomycin was found to have a defect in dipeptide transport, highlighting the importance of this specific uptake pathway for the drug's activity. researchgate.netnih.govcapes.gov.br

Specificity for Dipeptide vs. Oligopeptide Permeases

Studies in Candida albicans have revealed the presence of at least two distinct peptide permease systems: one with a high affinity for dipeptides and another with a high affinity for oligopeptides. researchgate.netnih.govcapes.gov.br Nikkomycin, being structurally similar to a dipeptide, is primarily transported by the dipeptide permease system. researchgate.net This is evidenced by the observation that transported dipeptides are effective antagonists of nikkomycin activity, whereas transported oligopeptides are not. researchgate.netnih.govcapes.gov.br

A C. albicans mutant resistant to nikkomycin due to a transport defect showed an inability to transport dipeptides, while its uptake of oligopeptides remained unaffected. researchgate.netnih.govcapes.gov.br Interestingly, in this mutant, the activity of the oligopeptide permease appeared to be increased, possibly as a compensatory response to the loss of dipeptide transport. researchgate.net Kinetic transport assays and competition studies have further suggested that while some systems may be common to both di- and tripeptides, distinct transport mechanisms for different peptide lengths exist. asm.orgasm.org

| Permease System | Substrate Specificity | Role in Nikkomycin Uptake | Effect of Antagonists |

|---|---|---|---|

| Dipeptide Permease | High affinity for dipeptides | Primary route of entry for Nikkomycin X | Effectively antagonized by transported dipeptides |

| Oligopeptide Permease | High affinity for oligopeptides | No significant role | Not antagonized by transported oligopeptides |

Structure Activity Relationships Sar of Nikkomycin X and Analogs

Identification of Essential Structural Features for Chitin (B13524) Synthase Inhibition

The inhibitory power of Nikkomycin (B1203212) X against chitin synthase is intrinsically linked to its unique chemical structure. Specific components of the molecule are indispensable for its biological function, particularly the peptidyl nucleoside moiety and certain functional groups that facilitate binding to the enzyme's active site.

Importance of the Peptidyl Nucleoside Moiety

The fundamental framework of Nikkomycin X consists of a nucleoside and a peptidyl moiety, which are together essential for its inhibitory action. smolecule.comd-nb.info This peptidyl nucleoside structure mimics the natural substrate of chitin synthase, uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc), allowing it to competitively bind to the enzyme. smolecule.comd-nb.info

The nucleoside portion of Nikkomycin X features an imidazolone (B8795221) base, which distinguishes it from its close analog, Nikkomycin Z, which contains a uracil (B121893) base. d-nb.inforesearchgate.net This difference in the nucleoside base contributes to variations in their biological activity spectrum. The peptidyl component, a hydroxypyridylhomothreonine residue, is also critical for the molecule's function. d-nb.info The entire peptidyl nucleoside structure is required for potent inhibition, as demonstrated by studies on various analogs. nih.gov

Contribution of Specific Functional Groups to Binding and Activity

Several functional groups within the Nikkomycin X molecule are crucial for its binding affinity and inhibitory potency. The 5'-carboxylate group on the aminohexuronic acid portion is considered essential. d-nb.info It is believed to carry a negative charge that mimics the phosphate (B84403) groups of the natural substrate, UDP-GlcNAc, thereby facilitating strong interaction with the chitin synthase active site. d-nb.info

Impact of Structural Modifications on Biological Activity

Alterations to the chemical structure of Nikkomycin X can have profound effects on its biological activity. Scientists have explored various modifications to enhance its efficacy, stability, and cellular uptake. These studies provide valuable data on the SAR of this class of compounds.

Alterations in the N-terminal Amino Acid and its Protective Role

The N-terminal amino acid of the peptidyl moiety in nikkomycins plays a crucial role in their metabolic stability. Specifically, the β-methyl group on the N-terminal amino acid of dipeptide nikkomycins has been shown to protect the molecule from degradation by cellular peptidases. nih.govmicrobiologyresearch.org This protective function is critical for the antibiotic's persistence and effectiveness within the fungal cell.

Modifications at the N-terminus, such as the introduction of different amino acids or protective chemical groups, can influence the molecule's interaction with peptide transport systems, thereby affecting its uptake into the fungal cell. frontiersin.org The stability of the peptide bond is a key consideration in the design of new analogs, as its cleavage would inactivate the molecule. frontiersin.org

Substitutions and their Effects on Chitin Synthase Inhibition

Numerous studies have investigated the effects of substituting different parts of the Nikkomycin X molecule. Replacing the imidazolone base with other heterocyclic rings can significantly alter the inhibitory profile. For instance, the difference between Nikkomycin X (imidazolone) and Nikkomycin Z (uracil) results in varied efficacy against different fungal species and even different chitin synthase isoenzymes. researchgate.netasm.org

Modifications to the peptidyl side chain have also been extensively studied. The synthesis of a combinatorial library of nikkomycin analogs using the Ugi reaction revealed that various substitutions on the peptidyl moiety could lead to compounds with potent chitin synthase inhibition. researchgate.net Some of these synthetic analogs demonstrated inhibitory activity comparable to that of Nikkomycin Z. researchgate.net These findings highlight the potential for creating novel and more potent chitin synthase inhibitors through targeted chemical synthesis.

Influence of Structure on Cellular Uptake and Metabolic Stability

A significant challenge in the clinical application of nikkomycins is their poor cellular uptake and metabolic instability. d-nb.inforesearchgate.net The chemical structure of Nikkomycin X directly influences these pharmacokinetic properties. The molecule's polarity, due to its numerous hydroxyl and carboxyl groups, can hinder its passage across the fungal cell membrane. ontosight.aid-nb.info

Rational Design Principles for Novel Nikkomycin X Analogs

The rational design of new Nikkomycin X analogs is guided by a deep understanding of its structure-activity relationships (SAR) and its mechanism of action as a competitive inhibitor of chitin synthase. oup.comnih.gov Nikkomycin X and its close relative, Nikkomycin Z, are structurally similar to the enzyme's natural substrate, uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc). d-nb.inforesearchgate.net This mimicry is the foundation of their inhibitory activity. The primary goals of rational design are to enhance this inhibitory potency, overcome metabolic instability, and improve cellular penetration. d-nb.inforesearchgate.net

Design of Natural Substrate Analogs (e.g., UDP-GlcNAc mimetics)

A cornerstone of Nikkomycin X analog design is the creation of molecules that more effectively mimic the natural substrate, UDP-GlcNAc. d-nb.info This strategy aims to create nonhydrolyzable or more tightly binding versions of the substrate to block the enzyme's active site.

Core Mimicry : Nikkomycins inherently resemble UDP-GlcNAc. d-nb.info A key feature is the 5′-carboxylate group, which is considered essential for activity as it places a negative charge in a position analogous to the pyrophosphate group in the natural substrate. d-nb.info

Nonhydrolyzable Analogs : Researchers have synthesized C-glucopyranosyl nucleosides, which contain a nonhydrolyzable C-C bond instead of the natural C-O glycosidic bond, to function as stable substrate analogs. acs.orgscispace.com

Sugar and Linker Modifications : Other approaches involve creating UDP-GlcNAc mimetics that pair a sugar-mimicking hetaryl group with uridine, connected by various bioisosteres of the pyrophosphate linkage. nih.gov Another strategy, aimed at creating a chain terminator for chitin synthesis, involved the chemical synthesis of UDP-4-O-methyl-GlcNAc, where the hydroxyl group required for polymer elongation is blocked. researchgate.net

| Design Strategy | Example Compound/Class | Rationale | Research Finding | Citation |

| C-Glycoside Analogs | C-glucopyranosyl nucleosides | Create nonhydrolyzable mimetics of UDP-GlcNAc to inhibit chitin synthase. | Synthesis of analogs containing N-acetyl glucosaminyl and uridine units was achieved. | acs.orgscispace.com |

| Hetaryl-Nucleoside Derivatives | Hetaryl group linked to uridine | Use a hetaryl group as a sugar mimic combined with pyrophosphate bioisosteres. | The resulting compounds showed weak inhibition of chitin synthase. | nih.gov |

| Chain Terminators | UDP-4-O-methyl-GlcNAc | Block the 4-OH group of GlcNAc to terminate the growing chitin polymer chain. | The compound was successfully synthesized for evaluation as a chitin synthase inhibitor. | researchgate.net |

Development of Transition State Mimetics and Bisubstrate Inhibitors

Moving beyond simple substrate mimicry, more advanced strategies focus on designing molecules that resemble the transition state of the enzymatic reaction or that can block multiple binding sites.

Transition State Mimetics : This approach is based on the principle that enzymes bind most tightly to the transition state of the reaction they catalyze. wikipedia.org Designing a stable molecule that mimics this high-energy, transient structure can lead to potent inhibition. d-nb.infowikipedia.org For chitin synthase, this involves simulating the tetrahedral intermediate formed during the transfer of the GlcNAc residue. wikipedia.org One proposed design involves incorporating chelating functionalities into the analog to emulate the transition state's interaction with a divalent metal ion, such as magnesium, in the active site. d-nb.info

Bisubstrate Inhibitors : The efficacy of nikkomycins may also be due to their ability to act as bisubstrate inhibitors, simultaneously occupying two adjacent active sites on the chitin synthase enzyme. d-nb.inforesearchgate.net This hypothesis has driven the synthesis of analogs with terminal functional groups, such as the hydroxypyridyl moiety of nikkomycins, that can mimic the uracil base of the UDP-GlcNAc substrate, potentially allowing the analog to engage both the peptide and nucleotide binding sites. d-nb.info

Strategies for Improved Bioavailability and Potency

A major hurdle for the clinical application of nikkomycins is their poor cellular uptake and metabolic instability. d-nb.inforesearchgate.net Consequently, a significant focus of analog design is to improve these pharmacokinetic properties while maintaining or increasing antifungal potency.

Peptide Linker Modification : To enhance stability and explore new interactions, the peptide bond in nikkomycin has been replaced with more stable linkers. For instance, a library of 1,4-disubstituted-1,2,3-triazolyluridine derivatives was created by replacing the peptide linker with a triazole moiety, a common bioisostere. chimia.ch

Side-Chain and Ring Modifications : The amino acid side chain has been a key target for modification. Novel nikkomycin analogs with various aromatic groups at the β-position have been synthesized, with some showing strong inhibitory activity against chitin synthase. chimia.ch In one study, an analog featuring a phenanthrene (B1679779) group demonstrated anti-chitin synthase activity comparable to that of the highly potent Nikkomycin Z. d-nb.info Furthermore, modifying the sugar ring itself, such as creating a carbohydrate ring-expanded analog of nikkomycin B, has yielded compounds with strong inhibitory activity against several pathogenic fungi. d-nb.info

Combinatorial Chemistry : To rapidly explore a vast chemical space, combinatorial chemistry has been employed. One effort used the Ugi multi-component reaction to generate a library of 450 nikkomycin analogs, allowing for extensive probing of the structure-activity relationship. d-nb.info

Biosynthetic Engineering : An alternative to chemical synthesis is to manipulate the biosynthetic pathway of the producing organism. To overcome the difficult separation of Nikkomycin X from the more potent Nikkomycin Z, researchers have created engineered strains of Streptomyces ansochromogenes. nih.govresearchgate.net By blocking the biosynthetic pathway leading to Nikkomycin X, a strain was developed that selectively produces Nikkomycin Z. nih.gov The yield of Nikkomycin Z was further increased more than 2.5-fold by feeding the culture with its precursor, uracil. nih.gov

| Strategy | Specific Approach | Result | Citation |

| Improve Potency | Add aromatic group (phenanthrene) to amino acid. | Maintained high anti-chitin synthase activity (0.31 µg/mL vs 0.393 µg/mL for Nikkomycin Z). | d-nb.info |

| Improve Stability | Replace peptide linker with a triazole ring. | A library of novel triazolyluridine derivatives was successfully synthesized for evaluation. | chimia.ch |

| Improve Potency | Create a ring-expanded (pyranosyl) nucleoside analog. | The analog displayed strong inhibitory activity comparable to nikkomycin B. | d-nb.info |

| Improve Yield & Purity | Block Nikkomycin X biosynthesis; feed uracil precursor. | Abolished Nikkomycin X production and increased Nikkomycin Z yield to 800 mg/L. | nih.gov |

Mechanisms of Fungal Resistance to Nikkomycin X and Combination Strategies

Intrinsic and Acquired Resistance Mechanisms

Fungal resistance to nikkomycin (B1203212) can be both intrinsic, meaning inherent to the organism, and acquired through genetic mutations. researchgate.net The mechanisms underlying this resistance are multifaceted and not yet fully understood. nih.gov

Nikkomycin, being a peptide-nucleoside compound, requires transport across the fungal cell membrane to reach its target, chitin (B13524) synthase. researchgate.netnih.gov Fungi possess peptide permeases that facilitate the uptake of small peptides. researchgate.netnih.gov A significant mechanism of resistance to nikkomycin involves defects in this transport system. researchgate.netnih.gov

In Candida albicans, it has been demonstrated that the antifungal activity of nikkomycin is antagonized by peptides. nih.govcapes.gov.br Specifically, dipeptides were found to be effective antagonists, suggesting they share a common transport system with nikkomycin. researchgate.netnih.gov A mutant strain of C. albicans exhibiting resistance to nikkomycin was found to have a defect in dipeptide transport, while the uptake of larger oligopeptides remained unaffected. researchgate.netnih.gov This indicates the presence of at least two distinct peptide permease systems in this organism and that a mutation in the dipeptide permease can confer resistance to nikkomycin. researchgate.netnih.gov The impaired transport of the drug prevents it from reaching a sufficient intracellular concentration to inhibit chitin synthase effectively. frontiersin.org

Another potential mechanism for nikkomycin resistance is the alteration of the target enzyme, chitin synthase. researchgate.net Fungi possess multiple chitin synthase isoenzymes, each playing different roles in cell wall synthesis and repair. asm.orgresearchgate.net These isoenzymes can exhibit differential sensitivity to inhibitors like nikkomycin. researchgate.net

For instance, in Saccharomyces cerevisiae, chitin synthetase 2 (Chs2), which is crucial for primary septum formation, is more resistant to nikkomycins than chitin synthetase 1 (Chs1), a repair enzyme. researchgate.net The differences in the inhibitory constant (Ki) values for nikkomycins between these two isoenzymes can be as high as three orders of magnitude, pointing to significant differences in their active sites. researchgate.net A mutation in the gene encoding a key chitin synthase could potentially reduce the binding affinity of nikkomycin, thereby rendering the fungus resistant. While this mechanism has been reported for resistance to the related polyoxin (B77205) D in Schizophyllum commune, specific mutations in chitin synthase leading to nikkomycin resistance in pathogenic fungi are still being investigated. researchgate.net

Role of Transport Defects in Resistance Phenotype

Fungal Cell Wall Compensation and Remodeling in Response to Stress

The fungal cell wall is a dynamic structure that can undergo significant remodeling in response to environmental stress, including the presence of antifungal agents. elifesciences.orgmdpi.comasm.org This compensatory response is a key survival mechanism. mdpi.com

When the synthesis of one cell wall component is inhibited, the fungus often responds by increasing the synthesis of other components to maintain structural integrity. elifesciences.orgoup.com This process, known as the "compensatory salvage response," involves the transcriptional reprogramming of genes involved in cell wall biogenesis and remodeling. mdpi.com The Cell Wall Integrity (CWI) pathway is a critical signaling cascade that regulates this adaptive response. mdpi.commdpi.com

A well-documented example of cell wall compensation is the upregulation of chitin synthesis in response to drugs that target β-(1,3)-glucan synthesis, such as echinocandins (e.g., caspofungin). elifesciences.orgoup.comasm.org Echinocandins inhibit the Fks1 protein, the catalytic subunit of β-(1,3)-glucan synthase. nih.gov This inhibition triggers a compensatory increase in chitin content in the cell wall of various Candida species and Aspergillus fumigatus. asm.orgresearchgate.net This increased chitin can reduce the susceptibility of the fungus to echinocandins. asm.org

This phenomenon highlights the intricate interplay between different cell wall biosynthetic pathways. The ability of fungi to reinforce their cell walls with increased chitin when other components are compromised underscores the potential for targeting multiple pathways simultaneously.

Synergistic Interactions with Other Antifungal Agents

The mechanisms of fungal resistance and cell wall compensation have led to the exploration of combination therapies to enhance antifungal efficacy. mdpi.comasm.org Nikkomycin X, due to its specific mode of action, has shown promising synergistic interactions with other classes of antifungal drugs, particularly azoles. mdpi.comasm.org

Azole antifungals, such as fluconazole (B54011), itraconazole (B105839), and voriconazole (B182144), inhibit the enzyme lanosterol (B1674476) 14α-demethylase (Erg11/Cyp51A), which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov The disruption of ergosterol synthesis alters membrane integrity and function. nih.gov

Numerous in vitro and in vivo studies have demonstrated marked synergistic activity when nikkomycins are combined with azoles against a range of fungal pathogens. nih.govmdpi.comnih.govnih.govmicrobiologyresearch.org This synergy is believed to arise from a multi-pronged attack on the fungal cell. While the exact mechanism of this positive interaction is not fully elucidated, several hypotheses have been proposed. nih.govmicrobiologyresearch.org One possibility is that the damage to the cell membrane caused by azoles facilitates the uptake of nikkomycin into the fungal cell. nih.gov Another theory suggests a sequential blockade, where azoles may also have a secondary effect on chitin synthesis or the transport of its precursors to the cell wall. microbiologyresearch.org

Table 1: In Vitro Synergistic Activity of Nikkomycin Z with Azoles Against Various Fungal Species

| Fungal Species | Azole Agent | Interaction | Reference |

|---|---|---|---|

| Candida albicans | Fluconazole, Itraconazole, Ketoconazole, Tioconazole | Synergistic | nih.govasm.orgnih.govnih.govmicrobiologyresearch.orgcapes.gov.br |

| Candida parapsilosis | Fluconazole, Itraconazole | Synergistic/Additive | nih.govasm.orgnih.govcapes.gov.br |

| Cryptococcus neoformans | Fluconazole, Itraconazole | Synergistic/Additive | nih.govcapes.gov.br |

| Coccidioides immitis | Fluconazole, Itraconazole | Synergistic/Additive | nih.govcapes.gov.bravma.org |

| Aspergillus fumigatus | Itraconazole | Marked Synergism | nih.govcapes.gov.bravma.org |

| Aspergillus flavus | Itraconazole | Marked Synergism | nih.govcapes.gov.br |

| Sporothrix schenckii | Itraconazole | Strong Synergism | mdpi.com |

| Sporothrix brasiliensis | Itraconazole | Strong Synergism | mdpi.com |

This table is generated based on available research data and is not exhaustive.

Studies have shown that combinations of nikkomycins and azoles can lead to significantly lower minimum inhibitory concentrations (MICs) for both drugs compared to when they are used alone. nih.govnih.gov For instance, the combination of nikkomycin Z and itraconazole has shown marked synergism against Aspergillus fumigatus and Aspergillus flavus. nih.govcapes.gov.br Similarly, strong synergistic effects have been observed against various Sporothrix species. mdpi.com In some cases, the interaction is characterized as additive rather than synergistic. nih.govnih.gov The combination of nikkomycin Z with voriconazole has also been shown to have a synergistic effect against Candida albicans. oup.com

Combination with Echinocandins (e.g., Caspofungin)

The strategic combination of Nikkomycin X (or the closely related Nikkomycin Z) with echinocandins like caspofungin targets two critical, yet distinct, components of the fungal cell wall. oup.com Nikkomycin X inhibits chitin synthase, while echinocandins inhibit β-(1,3)-glucan synthase. nih.govoup.com The simultaneous disruption of both major polysaccharides can overwhelm the cell's ability to maintain structural integrity, often resulting in a synergistic antifungal effect. oup.comnih.gov

A key aspect of this synergy is the fungal cell wall stress response. When fungi are exposed to an echinocandin, the inhibition of glucan synthesis can trigger a compensatory upregulation of chitin synthesis as a survival mechanism. asm.orgasm.orgnih.gov The addition of Nikkomycin X directly blocks this rescue pathway, leading to a severely compromised cell wall, osmotic instability, and ultimately, cell lysis. asm.orgasm.org This dual-action approach has shown particular promise against fungi like Aspergillus fumigatus and various Candida species. asm.orgnih.govmdpi.com In vitro studies combining Nikkomycin Z and caspofungin against A. fumigatus have demonstrated synergistic inhibition of growth. mdpi.com Similarly, synergistic effects have been observed against both echinocandin-susceptible and resistant Candida albicans isolates, highlighting the potential of this combination to overcome certain types of drug resistance. asm.orgasm.orgresearchgate.net

The table below summarizes representative research findings on the combination of Nikkomycin X/Z and echinocandins.

| Fungal Species | Key Findings |

| Aspergillus fumigatus | Combination with caspofungin results in a compensatory increase in chitin synthesis; adding a chitin synthase inhibitor like Nikkomycin Z enhances the antifungal activity. nih.gov Synergistic inhibition was demonstrated in vitro. mdpi.com |

| Candida albicans | Synergistic effects were observed when Nikkomycin Z was combined with caspofungin, even in echinocandin-resistant fks mutants. oup.comasm.orgresearchgate.net The combination can enhance survival in murine models of infection. asm.org |

| Candida parapsilosis | Nikkomycin Z in combination with caspofungin or micafungin (B1204384) showed synergistic activity against biofilms, a major challenge in clinical settings. oup.com |

| Candida auris | Combinations of Nikkomycin Z and echinocandins like caspofungin have shown synergistic activity against some isolates, suggesting a potential strategy for this multidrug-resistant pathogen. mdpi.com |

Combination with Polyenes (e.g., Amphotericin B)

Combining Nikkomycin X with polyene antifungals such as amphotericin B represents a strategy that targets both the fungal cell wall and the cell membrane. wipo.int Polyenes function by binding to ergosterol, a primary sterol in the fungal cell membrane, which leads to the formation of pores, ion leakage, and cell death. nih.govbibliotekanauki.pl The cell wall, composed largely of chitin and glucans, acts as a protective barrier that may limit the access of large molecules like amphotericin B to the underlying cell membrane.

The rationale for this combination is that by inhibiting chitin synthesis, Nikkomycin X weakens the structural integrity of the cell wall. asm.org This compromised barrier is thought to become more permeable, thereby facilitating the penetration of amphotericin B to its target, ergosterol, in the cell membrane. bibliotekanauki.pl This enhanced access can lead to a more potent antifungal effect at lower concentrations of the polyene. However, the interaction between nikkomycins and amphotericin B can be complex. While some studies suggest potential benefits, others have found the interaction to be indifferent, indicating no significant synergistic or antagonistic effect against certain fungal species like Candida albicans in vitro. oup.comnih.gov The effectiveness of this combination can be highly dependent on the specific fungal species and test conditions.

The table below presents research findings on the combination of Nikkomycin X/Z and amphotericin B.

| Fungal Species | Key Findings |

| Aspergillus fumigatus | A study modeling three-agent interactions found a region of antagonism between Nikkomycin Z and amphotericin B at high Nikkomycin Z ratios. nih.gov |

| Candida albicans | In vitro checkerboard assays showed no significant interaction (indifference) between Nikkomycin Z and amphotericin B. oup.com |

| General | The combination of polyenes with chitin inhibitors is a recognized strategy for potential antifungal use. wipo.int The weakening of the cell wall by one agent may allow for better penetration of the membrane-active agent. bibliotekanauki.pl |

Molecular and Cellular Basis of Synergism

The molecular foundation for the synergistic effects observed with Nikkomycin X combinations lies in the simultaneous attack on multiple, essential fungal structures, primarily the cell wall.

With Echinocandins (e.g., Caspofungin): The synergy between Nikkomycin X and echinocandins is a classic example of dual pathway inhibition. The fungal cell wall is a dynamic structure that responds to stress. When β-(1,3)-glucan synthesis is blocked by an echinocandin, the cell activates stress response pathways, leading to a compensatory increase in the synthesis of chitin, the other major structural polysaccharide. nih.govnih.gov This is a well-documented survival mechanism. Nikkomycin X, as a competitive inhibitor of chitin synthase, directly undermines this adaptive response. asm.orgresearchgate.net By preventing the formation of both β-(1,3)-glucan and the compensatory chitin, the combination leads to catastrophic cell wall failure, a state from which the fungus cannot recover. asm.orgasm.org This mechanism explains the potent synergy observed against various fungi, including those that have developed resistance to echinocandins alone through mutations in the FKS genes. asm.orgresearchgate.net

With Polyenes (e.g., Amphotericin B): The basis for potential synergy with polyenes like amphotericin B involves a different principle: facilitated access to the target site. The primary target of amphotericin B is ergosterol within the cell membrane. nih.gov The overlying cell wall presents a physical barrier. By inhibiting chitin synthesis, Nikkomycin X creates a structurally weaker and potentially more porous cell wall. This structural defect is hypothesized to allow for more efficient penetration of amphotericin B to the cell membrane, enhancing its ability to bind ergosterol and exert its fungicidal effect. bibliotekanauki.pl However, as noted previously, this synergistic outcome is not universally observed and can be influenced by the specific fungus and its cell wall composition, with some studies showing indifferent interactions. oup.comnih.gov

The table below summarizes the fundamental mechanisms of synergy.

| Combination | Molecular and Cellular Basis of Synergism |

| Nikkomycin X + Echinocandins | Dual inhibition of the two primary cell wall polysaccharides. Nikkomycin X blocks the compensatory chitin synthesis that is induced by echinocandin-mediated cell wall stress. nih.govasm.orgnih.gov |

| Nikkomycin X + Polyenes | Weakening of the cell wall's structural integrity by inhibiting chitin synthesis is proposed to increase the permeability and access of amphotericin B to its target (ergosterol) in the cell membrane. bibliotekanauki.pl |

Preclinical Research Applications of Nikkomycin X

In Vitro Efficacy Against Fungal Pathogens

The in vitro efficacy of Nikkomycin (B1203212) X has been evaluated against a variety of fungal species. Its activity is most pronounced against fungi that have a high chitin (B13524) content in their cell walls, particularly during specific morphological phases. asm.orgnih.govnih.gov

The spectrum of Nikkomycin X's antifungal activity is notably varied. It has demonstrated significant potency against dimorphic fungi such as Coccidioides immitis and Blastomyces dermatitidis. nih.govresearchgate.netnih.gov Studies have shown that both Nikkomycin X and Z are highly effective against these pathogens in vitro. asm.orgnih.gov For instance, against Coccidioides immitis, the minimum inhibitory concentration (MIC) has been reported to be as low as 0.125 μg/mL for the spherule phase. tandfonline.com

Conversely, its efficacy against yeast-like fungi and filamentous fungi is considerably lower. nih.govresearchgate.net Research indicates that Nikkomycin X is less effective against Candida albicans and Candida tropicalis. asm.orgresearchgate.net It is considered virtually ineffective against filamentous fungi of the Aspergillus genus, including Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.govresearchgate.netnih.gov Similarly, Cryptococcus neoformans has been reported to be resistant to nikkomycins. nih.gov

Notably, nikkomycins have been investigated for their activity against the chytrid fungus Batrachochytrium dendrobatidis, a pathogen responsible for global amphibian declines. researchgate.netwikipedia.orgnih.gov Nikkomycin Z, a closely related compound, has been shown to inhibit the growth of this fungus effectively. wikipedia.orgnih.gov

| Fungal Pathogen | Nikkomycin X / Z In Vitro Activity | Reference |

|---|---|---|

| Coccidioides immitis | Highly Effective | asm.orgnih.govresearchgate.net |

| Blastomyces dermatitidis | Highly Effective | asm.orgnih.govresearchgate.net |

| Histoplasma capsulatum | Moderately Effective | asm.orgnih.gov |

| Candida albicans | Less Effective / Moderately Susceptible | asm.orgresearchgate.netnih.gov |

| Candida tropicalis | Less Effective | researchgate.net |

| Aspergillus fumigatus | Ineffective | nih.govresearchgate.netnih.gov |

| Cryptococcus neoformans | Resistant | nih.gov |

| Batrachochytrium dendrobatidis | Effective (Nikkomycin Z) | wikipedia.orgnih.gov |

Dimorphic fungi, which exist in different morphological forms depending on environmental conditions, are particularly susceptible to Nikkomycin X, especially in their pathogenic, chitin-rich phases. nih.govnih.govresearchgate.net The compound has shown the greatest inhibitory effects against Coccidioides immitis and Blastomyces dermatitidis. asm.orgnih.govnih.gov The pathogenic spherule phase of C. immitis is highly chitinous and, therefore, very susceptible to the chitin synthesis inhibition by nikkomycins. tandfonline.commdpi.com Electron microscopy studies have revealed that treatment with nikkomycins disrupts the cell wall and internal structure of the C. immitis spherule-endospore phase, leading to cell lysis. asm.orgnih.govnih.gov This demonstrates a fungicidal effect on this organism. asm.org

Nikkomycin X and Z have also been found to be effective against Blastomyces dermatitidis and moderately effective against Histoplasma capsulatum in vitro. asm.orgnih.govresearchgate.netmdpi.com The susceptibility of these dimorphic pathogens highlights the potential of chitin synthase inhibitors for treating the mycoses they cause. mdpi.comnih.gov

Activity Spectrum (e.g., Candida spp., Aspergillus spp., Coccidioides spp., Blastomyces dermatitidis, Histoplasma capsulatum, Cryptococcus neoformans, Batrachochytrium dendrobatidis)

In Vivo Efficacy Studies in Animal Models

The promising in vitro results, particularly against endemic dimorphic fungi, led to in vivo evaluations of Nikkomycin X in various animal models of fungal disease. asm.orgnih.govnih.gov

In murine models of coccidioidomycosis, histoplasmosis, and blastomycosis, both Nikkomycin X and the related Nikkomycin Z have been evaluated as therapeutic agents. asm.orgnih.gov Studies consistently show that Nikkomycin Z is more effective in vivo than Nikkomycin X. asm.orgnih.govmdpi.com In a murine model of pulmonary coccidioidomycosis, oral administration of Nikkomycin Z offered significant protection, whereas Nikkomycin X was found to be significantly less effective. mdpi.com

Despite the lower efficacy compared to Nikkomycin Z, studies involving both compounds have demonstrated therapeutic potential. In models of coccidioidomycosis and blastomycosis, nikkomycins were superior on a milligram-per-milligram basis to several azole antifungals. asm.orgnih.govmedicinainterna.net.pe In murine histoplasmosis, the treatment was found to be moderately effective. asm.orgnih.govnih.gov For instance, in mice infected with H. capsulatum, Nikkomycin Z was shown to significantly suppress fungal growth. mdpi.comasm.org In a murine model of pulmonary blastomycosis, treatment with Nikkomycin Z resulted in 100% survival and was able to cure a high percentage of the animals. researchgate.net

| Animal Model | Fungal Disease | Nikkomycin X / Z Efficacy | Reference |

|---|---|---|---|

| Murine | Coccidioidomycosis | Nikkomycin Z more effective than Nikkomycin X; Superior to some azoles. | asm.orgnih.govmdpi.com |

| Murine | Blastomycosis | Effective; Superior to some azoles. | asm.orgnih.govnih.gov |

| Murine | Histoplasmosis | Moderately effective. | asm.orgnih.govasm.org |

| Canine | Coccidioidomycosis (naturally acquired) | Nikkomycin Z showed strong clinical benefit and efficacy. | researchgate.netnih.govoup.com |

Dogs are a relevant model for coccidioidomycosis as they suffer from the natural disease with similarities to human infection. researchgate.netoup.com Studies have focused on Nikkomycin Z in this model. In dogs with naturally acquired respiratory coccidioidomycosis, treatment with Nikkomycin Z showed significant clinical benefits and efficacy. researchgate.netnih.govoup.com This successful application in a naturally infected, large animal model underscores the therapeutic potential of this class of antifungals for endemic mycoses. researchgate.net

Murine Models of Systemic and Pulmonary Mycoses

Investigation of Nikkomycin X in Fungal Cell Biology and Pathogenesis

Nikkomycin X and its analogs serve as valuable research tools for investigating the fundamental processes of fungal cell biology, particularly cell wall synthesis and its role in pathogenesis. researchgate.net As competitive inhibitors of chitin synthase, they allow for the targeted study of this enzyme's function in cell division, morphogenesis, and structural integrity. ontosight.aiontosight.ainih.gov

By observing the effects of Nikkomycin X on fungal cells, such as the disruption of the C. immitis spherule wall, researchers can elucidate the critical role of chitin in maintaining cell structure, especially under osmotic stress. asm.orgnih.gov Studies have also used nikkomycins to understand the mechanisms of drug uptake, revealing that the compounds enter fungal cells via peptide permeases. researchgate.netnih.gov Furthermore, interfering with cell wall synthesis using Nikkomycin Z was shown to reduce the production of inhibitory factors by Batrachochytrium dendrobatidis, suggesting these factors may be cell wall components and linking cell wall integrity to pathogenic mechanisms. nih.gov The study of nikkomycins continues to provide insights into fungal physiology and potential new therapeutic strategies that target the cell wall. mdpi.comnih.govnih.gov

As a Tool for Elucidating Chitin Synthesis Pathways

Nikkomycin X, along with its structural analog Nikkomycin Z, serves as a valuable molecular probe for dissecting the intricacies of chitin biosynthesis. nih.govoup.comnih.gov As competitive inhibitors of chitin synthase, they mimic the substrate UDP-N-acetylglucosamine, thereby blocking the polymerization of N-acetylglucosamine into chitin chains. nih.govresearchgate.net This inhibitory action allows researchers to study the consequences of chitin synthesis disruption on fungal growth, morphology, and viability.

Studies utilizing Nikkomycin X have contributed to understanding the roles of different chitin synthase isoenzymes. nih.gov For instance, research in Saccharomyces cerevisiae has demonstrated that nikkomycins can selectively inhibit certain chitin synthases, providing insights into their specific functions in processes like bud scar formation and cell wall repair. nih.gov The use of Nikkomycin X in conjunction with genetic mutations in chitin synthase genes has further clarified the compensatory mechanisms within the chitin synthesis pathway. nih.gov

The biosynthetic pathway of nikkomycins themselves has also been a subject of investigation, with the elucidation of the gene cluster responsible for their production in Streptomyces ansochromogenes. nih.govnih.gov This knowledge opens avenues for genetic manipulation to understand the synthesis of the nikkomycin backbone and its subsequent modifications.

Studies on Cell Wall Formation and Maintenance

The fungal cell wall is a dynamic structure essential for maintaining cellular integrity and protecting against environmental stress. researchgate.net Nikkomycin X has been instrumental in preclinical studies examining the critical role of chitin in cell wall architecture and function. nih.govnih.gov

By inhibiting chitin synthesis, Nikkomycin X induces significant morphological and structural changes in fungi. nih.gov In vitro studies on dimorphic fungi like Coccidioides immitis and Blastomyces dermatitidis have shown that nikkomycins are highly effective in disrupting the cell wall of their pathogenic forms. nih.govasm.org Transmission electron microscopy has revealed that treatment with nikkomycins leads to thinner and more fragile cell walls, ultimately causing cell lysis. nih.govasm.org

Furthermore, research has explored the interplay between chitin and other cell wall components, such as β-glucans. fairfield.edu Studies combining Nikkomycin X with β-glucan synthesis inhibitors, like papulacandin B, have demonstrated synergistic effects against Candida albicans. fairfield.edu This suggests that disrupting the synthesis of both major polysaccharides leads to a more profound weakening of the cell wall than inhibiting either pathway alone. fairfield.edu Such findings underscore the coordinated regulation and importance of both chitin and β-glucan for maintaining cell wall integrity. fairfield.edu

Development and Evaluation of Novel Nikkomycin X Analogs in Preclinical Studies

While Nikkomycin X shows promising antifungal activity, its clinical utility has been hampered by factors such as metabolic instability. nih.govd-nb.info This has prompted preclinical research focused on the development and evaluation of novel Nikkomycin X analogs with improved properties. nih.govoup.comd-nb.info

Mutasynthetic Approaches for Analog Generation

Mutasynthesis, a technique combining genetic engineering and synthetic chemistry, has been a key strategy for generating novel nikkomycin analogs. nih.govresearchgate.net This approach involves creating a mutant strain of the nikkomycin-producing organism, Streptomyces ansochromogenes, that is deficient in the biosynthesis of a specific precursor of the natural nikkomycin molecule. nih.govresearchgate.net This mutant is then fed with synthetic analogs of that precursor, which are incorporated into the biosynthetic pathway to produce novel nikkomycin derivatives. nih.govresearchgate.net

A notable example is the generation of Nikkomycin Px and Nikkomycin Pz. nih.gov By inactivating the sanL gene, which is involved in the biosynthesis of the hydroxypyridyl moiety of Nikkomycin X and Z, researchers were able to feed the mutant strain with nicotinic acid. nih.gov This resulted in the production of two new analogs, Nikkomycin Px and Pz, where the natural side chain was replaced by a nicotinic acid-derived moiety. nih.gov

Evaluation of Analogs with Improved Stability or Activity

Preclinical evaluation of the novel nikkomycin analogs has focused on assessing their antifungal activity and physicochemical properties, particularly stability. nih.govoup.com The mutasynthetically produced Nikkomycin Px and Pz were found to exhibit antifungal activity comparable to that of the parent compounds, Nikkomycin X and Z, against pathogens like Candida albicans and Alternaria longipes. nih.gov

Crucially, these new analogs demonstrated significantly improved stability under various pH and temperature conditions compared to Nikkomycin X and Z. nih.govoup.com This enhanced stability is a critical attribute for potential drug candidates, as it can lead to a longer shelf-life and better performance in biological systems.

Table 1: Comparison of Nikkomycin Analogs

| Compound | Method of Generation | Key Structural Modification | Antifungal Activity | Stability |

| Nikkomycin X | Natural Product | Hydroxypyridyl side chain | Active | Less stable |

| Nikkomycin Px | Mutasynthesis | Nicotinic acid-derived side chain | Similar to Nikkomycin X | More stable |

| Nikkomycin Z | Natural Product | Hydroxypyridyl side chain | Active | Less stable |

| Nikkomycin Pz | Mutasynthesis | Nicotinic acid-derived side chain | Similar to Nikkomycin Z | More stable |

Applications Beyond Antifungal Research (e.g., insecticidal and acaricidal activities)

The inhibitory action of Nikkomycin X on chitin synthase extends beyond the fungal kingdom, as chitin is also a vital structural component of the exoskeletons of insects and the cuticles of mites (acarids). nih.govresearchgate.netkoreascience.kr This shared biochemical pathway makes Nikkomycin X a compound of interest for its potential insecticidal and acaricidal applications. nih.govresearchgate.net

Preclinical studies have demonstrated that nikkomycins can inhibit the growth and development of various insect and acarid species. nih.gov The disruption of chitin synthesis during molting is particularly detrimental, leading to developmental abnormalities and mortality. biologists.com

The broad-spectrum activity of nikkomycins against fungi, insects, and acarids highlights their potential as versatile pest control agents. nih.govkoreascience.kr Research in this area continues to explore the efficacy of Nikkomycin X and its analogs against specific agricultural and veterinary pests.

Future Research Directions and Unanswered Questions

Deeper Understanding of Fungal Resistance Mechanisms to Nikkomycin (B1203212) X

While Nikkomycin X shows promise, the potential for fungi to develop resistance remains a critical concern. The mechanisms of resistance to nikkomycins are not yet fully understood. nih.gov Some fungal species, such as certain strains of Candida, are intrinsically resistant to nikkomycins. nih.gov Research suggests that resistance in Candida albicans can arise from defects in the peptide transport system, which Nikkomycin X utilizes to enter the fungal cell. researchgate.net A mutant of C. albicans with a defective dipeptide transport system showed resistance to nikkomycin, indicating that at least two peptide permeases are operational in this organism. researchgate.net

Future research should focus on:

Identifying specific genetic mutations in chitin (B13524) synthase enzymes or peptide transporters that confer resistance.

Investigating the role of efflux pumps in actively removing Nikkomycin X from fungal cells, a common resistance mechanism against other antifungals like azoles. nih.gov

Understanding the adaptive responses of fungi to cell wall stress induced by Nikkomycin X, which may involve compensatory mechanisms such as increased production of other cell wall components. mdpi.com

A comprehensive understanding of these resistance mechanisms is essential for developing strategies to overcome them and to design new Nikkomycin X analogs that can evade these resistance pathways.

Advanced Structural Biology and Computational Modeling for SAR Optimization

The optimization of Nikkomycin X's structure to enhance its antifungal activity, selectivity, and pharmacokinetic properties is a key area of ongoing research. Structure-Activity Relationship (SAR) studies, aided by advanced structural biology and computational modeling, are crucial for this endeavor. nih.gov Recent breakthroughs in determining the atomic structures of fungal chitin synthases, including in complex with nikkomycin Z, provide an unprecedented opportunity for rational drug design. mdpi.com

Key future research directions include:

High-resolution crystal or cryo-EM structures of Nikkomycin X bound to chitin synthase enzymes from various pathogenic fungi. These structures will provide detailed insights into the molecular interactions and guide the design of more potent inhibitors. mdpi.com

Computational modeling and simulation to predict the binding affinities and modes of new Nikkomycin X analogs. frontiersin.org These in silico methods can help prioritize synthetic efforts and accelerate the discovery of optimized lead compounds. nih.gov

Exploring modifications to the peptidyl and nucleoside moieties of Nikkomycin X to improve its binding to the target enzyme and its pharmacological properties. For example, the synthesis of analogs with different terminal amino acids has shown that it is possible to retain or even enhance anti-chitin synthase activity. d-nb.infoebi.ac.uk

These advanced techniques will facilitate a more rational and efficient approach to optimizing the structure of Nikkomycin X for improved therapeutic efficacy. frontiersin.org

Exploration of Novel Biosynthetic Pathways and Enzymes for Nikkomycin X Analogs

The biosynthesis of nikkomycins is a complex process involving a cluster of genes that encode the necessary enzymes. nih.gov The elucidation of this pathway has opened up opportunities for generating novel Nikkomycin X analogs through genetic engineering and mutasynthesis. nih.gov

Future research in this area should focus on:

Identifying and characterizing new enzymes from different microorganisms that can be used to modify the Nikkomycin X scaffold. This could involve screening for novel tailoring enzymes that can introduce different chemical groups onto the core structure.

Combinatorial biosynthesis , which involves expressing genes from different biosynthetic pathways in a host organism to create hybrid molecules. This approach has the potential to generate a wide diversity of new nikkomycin-related compounds. researchgate.net

Mutasynthesis , where a mutant strain blocked in the biosynthesis of a specific precursor is fed with synthetic analogs of that precursor. This technique has already been successfully used to produce novel nikkomycin analogs with altered properties. nih.gov For instance, feeding a Streptomyces ansochromogenes mutant with nicotinic acid resulted in the production of nikkomycin Px and Pz, which exhibited improved stability. nih.gov

By harnessing the power of microbial biosynthesis, researchers can create a diverse library of Nikkomycin X analogs for screening and further development.

Development of Innovative Delivery Systems for Enhanced in vivo Activity

A significant challenge in the clinical development of Nikkomycin X is its delivery to the site of infection to achieve therapeutic concentrations. While it shows good activity in vitro, its in vivo efficacy can be limited by factors such as poor absorption and rapid elimination. nih.govasm.org

Future research should explore the development of innovative drug delivery systems (DDS) to overcome these limitations:

Liposomal formulations to encapsulate Nikkomycin X, potentially improving its stability, solubility, and pharmacokinetic profile.

Nanoparticle-based carriers that can target the drug to specific tissues or organs where the fungal infection is located.

Prodrug strategies that involve modifying the Nikkomycin X molecule to enhance its absorption, which is then converted to the active form in the body. ebi.ac.uk

These advanced delivery systems hold the promise of enhancing the in vivo activity of Nikkomycin X and improving its therapeutic index. mdpi.com

Investigation of Nikkomycin X in Combination with Emerging Antifungal Classes

The use of combination therapy is a promising strategy to enhance antifungal efficacy, overcome resistance, and broaden the spectrum of activity. oup.com The unique mechanism of action of Nikkomycin X makes it an attractive candidate for combination with other antifungal agents, particularly those with different cellular targets. nih.gov

Future research should focus on investigating the in vitro and in vivo interactions of Nikkomycin X with emerging classes of antifungals, including:

Echinocandins (e.g., Rezafungin, Ibrexafungerp): These drugs inhibit β-(1,3)-D-glucan synthesis, another crucial component of the fungal cell wall. nih.gov Combining an inhibitor of chitin synthesis with an inhibitor of glucan synthesis could lead to a potent synergistic effect. mdpi.com

Orotomides (e.g., Olorofim): This new class of antifungals inhibits the enzyme dihydroorotate (B8406146) dehydrogenase, which is involved in pyrimidine (B1678525) biosynthesis. mdpi.com

Triterpenoids (e.g., Ibrexafungerp): Ibrexafungerp, a first-in-class triterpenoid, also targets glucan synthase but at a different site than echinocandins, reducing the risk of cross-resistance. nih.gov

Studies have already shown synergistic or additive effects when nikkomycins are combined with azoles like fluconazole (B54011) and itraconazole (B105839) against various Candida species. nih.govasm.org Expanding these investigations to include newer antifungal classes could lead to the development of powerful new combination therapies for difficult-to-treat fungal infections. wustl.edu

Expanding the Research Scope to Other Chitin-Containing Organisms and Pathogens

The inhibitory action of Nikkomycin X on chitin synthase is not limited to fungi. Chitin is also a key structural component in a variety of other organisms, including insects and some protozoan parasites. d-nb.infomdpi.com

Future research should explore the potential applications of Nikkomycin X against these other chitin-containing organisms:

Insect Pests: Nikkomycins have demonstrated insecticidal activity, and further research could lead to the development of novel bio-insecticides for agricultural use. mdpi.com

Protozoan Parasites: Some pathogenic protozoa, such as Giardia and Entamoeba, have a chitin or chitin-like polysaccharide in their cyst walls. d-nb.info Investigating the efficacy of Nikkomycin X against these parasites could open up new therapeutic avenues.

Nematodes: The eggshells of some parasitic nematodes contain chitin, suggesting that Nikkomycin X could have potential as an anthelmintic agent.

By expanding the research scope beyond fungal pathogens, the full potential of Nikkomycin X and its analogs as broad-spectrum anti-pathogen agents can be explored.

Q & A

Basic: What are the key methodological considerations for synthesizing and characterizing Nikkomycin S(X) in laboratory settings?

Answer:

Synthesis requires precise control of reaction conditions (e.g., pH, temperature) to ensure stereochemical fidelity, as nikkomycins are peptidyl nucleosides. Characterization should include:

- Spectroscopic validation : Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation .

- Purity assessment : High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) .

- Chitin synthase inhibition assays : Quantify IC50 values using in vitro enzymatic assays to confirm bioactivity .

Basic: How can researchers determine the mechanism of action and target specificity of Nikkomycin S(X)?

Answer:

- Target identification : Use radiolabeled Nikkomycin S(X) in binding assays or CRISPR-Cas9 knockout models to isolate chitin synthase interactions .

- Specificity testing : Compare inhibition profiles against related enzymes (e.g., fungal vs. insect chitin synthases) using competitive assays .

- Structural modeling : Perform molecular docking studies to map binding sites and validate with X-ray crystallography .

Advanced: How should researchers design experiments to evaluate Nikkomycin S(X) efficacy while addressing potential biases?

Answer: Apply the PICOT framework :

- Population : Define model organisms (e.g., Candida albicans vs. Aspergillus fumigatus).

- Intervention : Standardize dosing regimens (e.g., 10–100 µg/mL).

- Comparison : Include positive controls (e.g., polyoxin D) and vehicle controls.

- Outcome : Measure fungal growth inhibition (CFU counts) and toxicity (LD50 in host cells).

- Time : Specify exposure duration (e.g., 24–72 hours) .

Use FINER criteria to ensure feasibility and relevance .

Advanced: How can contradictory data on Nikkomycin S(X) efficacy across studies be systematically analyzed?

Answer:

- Meta-analysis : Aggregate data from published IC50 values (Table 1) and assess heterogeneity via I² statistics .

- Variable scrutiny : Compare assay conditions (e.g., pH, temperature), fungal strains, or solvent carriers (DMSO vs. aqueous) .

- Confounding factors : Evaluate host immune responses in in vivo models that may mask antifungal effects .

Table 1: Variability in Reported IC50 Values for Nikkomycin S(X)

| Study | Model System | IC50 (µg/mL) | Assay Type |

|---|---|---|---|

| A (2022) | C. albicans | 12.3 ± 1.5 | Microdilution |

| B (2023) | A. fumigatus | 45.7 ± 3.2 | Agar diffusion |

Advanced: What strategies resolve discrepancies between in vitro and in vivo efficacy results for Nikkomycin S(X)?

Answer: